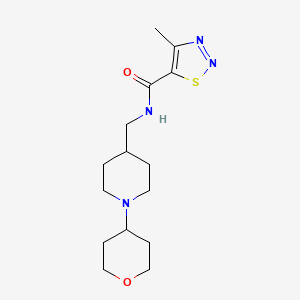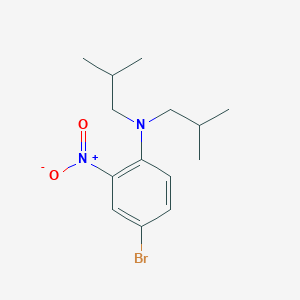
4-bromo-N,N-bis(2-methylpropyl)-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds has been achieved through various methods, including Palladium(0) catalyzed synthesis and Suzuki cross-coupling reactions. For instance, a series of analogs were synthesized in considerable yields through Suzuki cross-coupling reactions, demonstrating the flexibility of incorporating various functional moieties under specific conditions (Rizwan et al., 2021). Another example includes the synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene by reduction, showcasing a method that could be adapted for the synthesis of related compounds (Xue Xu, 2006).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively analyzed using techniques like Density Functional Theory (DFT), elucidating structural characteristics and reactivity descriptors. For example, DFT investigations on synthesized analogs provided insight into their structural features and electronic properties (Rizwan et al., 2021).
Chemical Reactions and Properties
Research into chemical reactions and properties has highlighted the reactivity and potential applications of such compounds. For example, the study on green synthesis and urease inhibitory activity of a Schiff base compound related to 4-nitroaniline showcases the reactivity and potential biological applications (Zulfiqar et al., 2020).
Physical Properties Analysis
Investigations into the physical properties, such as luminescence, have led to the development of materials with potential for selective detection applications. For instance, luminescent metal-organic frameworks (MOFs) containing 4-nitroaniline derivatives demonstrate selective detection capabilities in water (Chakraborty et al., 2019).
Chemical Properties Analysis
Chemical property analysis has included the exploration of reactivity towards various agents and the synthesis of complexes with metals. For example, the synthesis and characterization of Cu(II) and Ni(II) complexes of derivatives highlight the versatility in forming metal complexes with distinct properties (Binzet et al., 2009).
Scientific Research Applications
Carcinogenicity Studies
Research has investigated the effects of substituted anilines and nitroanilines, which are structurally similar to 4-bromo-N,N-bis(2-methylpropyl)-2-nitroaniline. The carcinogenic potential of these compounds, such as N-nitroso-N-methylaniline (NMA), has been studied in rats. Findings suggest that the carcinogenic activities of NMA and its substituted analogs do not correlate with bacterial mutagenesis assays (Kroeger-Koepke et al., 1983).
Radioligand Potential in Cancer Imaging
Studies have explored the use of brominated estrogens, which are structurally related to 4-bromo-N,N-bis(2-methylpropyl)-2-nitroaniline, as radioligands for imaging or therapy of estrogen receptor (ER) positive cancers. Specific uptake and distribution of these compounds have been assessed in immature rats, indicating potential applications in cancer imaging and therapy (Desombre et al., 1990).
Metabolic Studies in Carcinogenesis
The metabolism of nitrosamines and nitrosamides, akin to the structure of 4-bromo-N,N-bis(2-methylpropyl)-2-nitroaniline, has been studied in various animal models. These studies shed light on the metabolites formed and their potential role in the carcinogenic process, aiding in the understanding of the mechanisms underlying carcinogenesis (GingellR et al., 1976).
Synthesis of Chemical Intermediates
Research has been conducted on the synthesis of chemical intermediates, such as 5,5′-Methylene-bis(benzotriazole), which are related to 4-bromo-N,N-bis(2-methylpropyl)-2-nitroaniline. These intermediates are important in the preparation of metal passivators and light-sensitive materials, highlighting the chemical versatility and potential applications in material science (Gu et al., 2009).
Environmental and Health Impact Studies
Studies have examined the occurrence and impact of brominated compounds, such as novel brominated flame retardants (NBFRs), in indoor environments, consumer goods, and food. These studies assess the risks associated with the increasing application of NBFRs, pointing to the need for more research on their occurrence, environmental fate, and toxicity (Zuiderveen et al., 2020).
properties
IUPAC Name |
4-bromo-N,N-bis(2-methylpropyl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2/c1-10(2)8-16(9-11(3)4)13-6-5-12(15)7-14(13)17(18)19/h5-7,10-11H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALFOVPLZHMDEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N,N-bis(2-methylpropyl)-2-nitroaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

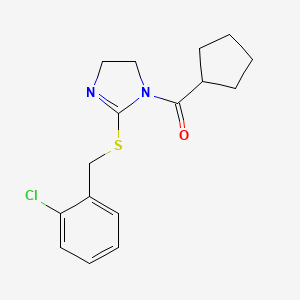
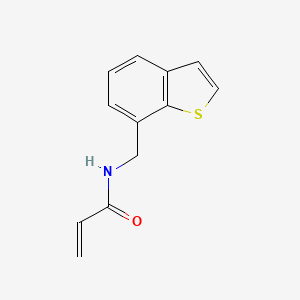
![N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2494736.png)
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2494737.png)
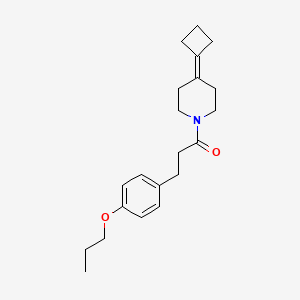
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2494742.png)

![2-[3-{[(2,3-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2494747.png)
![2-Chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B2494748.png)
![N-(2,6-Difluorophenyl)-2-(4-oxo-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-5-yl)acetamide](/img/structure/B2494749.png)
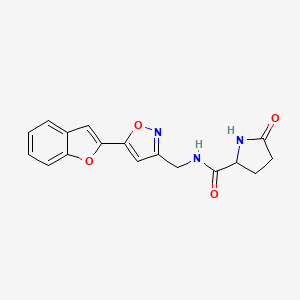
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-benzoxazole-6-carboxylic acid](/img/structure/B2494752.png)

